molecular formula C12H17IN2 B1444115 {1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine CAS No. 1481798-77-9

{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine

Cat. No. B1444115
CAS RN: 1481798-77-9
M. Wt: 316.18 g/mol
InChI Key: YKDLYSARECBXAQ-UHFFFAOYSA-N
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Description

“{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine” is a chemical compound with the CAS Number: 1481798-77-9 . It has a molecular weight of 316.18 . The IUPAC name for this compound is [1-(4-iodobenzyl)-2-pyrrolidinyl]methanamine .


Molecular Structure Analysis

The InChI code for “{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine” is 1S/C12H17IN2/c13-11-5-3-10(4-6-11)9-15-7-1-2-12(15)8-14/h3-6,12H,1-2,7-9,14H2 . This indicates that the compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

“{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine” is a liquid at room temperature .

Scientific Research Applications

Photocytotoxicity and Cellular Imaging

A study by Basu et al. (2014) examined the photocytotoxic properties of Iron(III) complexes, including a phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivative. These complexes displayed notable photocytotoxicity in red light and were effective in various cell lines, indicating their potential in cellular imaging and cancer treatment through apoptosis and reactive oxygen species generation (Basu et al., 2014).

Anticonvulsant Agents

Pandey and Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine, which exhibited potent anticonvulsant activity. This research highlights the potential of pyridin-3-yl methanamine derivatives in developing new treatments for seizures (Pandey & Srivastava, 2011).

Enhanced Cellular Uptake and Photocytotoxicity

Basu et al. (2015) investigated Iron(III) complexes of pyridoxal Schiff bases for enhanced cellular uptake and photocytotoxicity. These complexes, including a phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine derivative, demonstrated significant potential in targeting and destroying cancer cells through light-induced reactive oxygen species (Basu et al., 2015).

Anticancer Activity of Pyrrole Schiff Bases

Mbugua et al. (2020) researched new palladium and platinum complexes based on Pyrrole Schiff bases, demonstrating significant anticancer activity. This includes derivatives of pyridin-2-yl methanamine, suggesting their potential in cancer therapy (Mbugua et al., 2020).

Catalytic Applications

Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, which showed good activity and selectivity in catalytic applications. This highlights the compound's potential in various industrial and chemical processes (Roffe et al., 2016).

Stabilization of Parallel Turn Conformations

Bucci et al. (2018) designed a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold to stabilize parallel turn conformations. This research indicates its application in peptide sequence stabilization (Bucci et al., 2018).

Biased Agonists for Serotonin Receptors

Sniecikowska et al. (2019) investigated novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as biased agonists of serotonin receptors, showing promise in treating depression (Sniecikowska et al., 2019).

Electro-Optic Materials

Facchetti et al. (2003) synthesized pyrrole-based chromophores, including a derivative of pyridin-4-yl methanamine, for application in electro-optic materials (Facchetti et al., 2003).

properties

IUPAC Name

[1-[(4-iodophenyl)methyl]pyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17IN2/c13-11-5-3-10(4-6-11)9-15-7-1-2-12(15)8-14/h3-6,12H,1-2,7-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDLYSARECBXAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=C(C=C2)I)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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